REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.Cl[CH2:23][C:24]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])=[O:25].O>CN(C)C=O>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:10][CH2:11][N:12]([CH2:23][C:24]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])=[O:25])[CH2:13][CH2:14]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CCNCC1
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at an inner temperature of 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed successively with water and n-heptane
|
Type
|
CUSTOM
|
Details
|
to obtain 1.46 g of colorless scales (mp: 115.5-116.5° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |